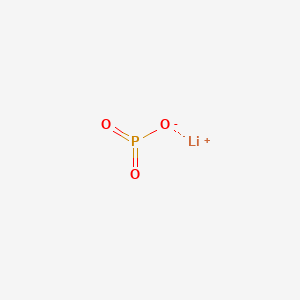
Lathyrine
Overview
Description
Lathyrine is a non-proteinogenic L-alpha-amino acid . It is a natural product found in Lathyrus tingitanus and Euglena gracilis . The molecular formula of this compound is C7H10N4O2 .
Synthesis Analysis
The biosynthesis of this compound is quite interesting. This compound synthase, a novel enzyme, catalyzes the last step of this compound biosynthesis . This step involves a decarboxylation reaction that occurs simultaneously with the introduction of the alanine side chain to the pyrimidine ring . The enzyme is biotin-dependent, which is unusual for a decarboxylation enzyme, as biotin is usually involved in carboxylation .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a highly oxygenated tricyclic system of 5, 11, and 3 members . The structural diversity of this compound mainly arises from the modifications (redox, etherification, or esterification) of the 3, 5, and 11-membered rings .
Chemical Reactions Analysis
The pyrimidine ring of this compound originates from uracil . Unlike other N-heterocyclic β-substituted alanines, the alanyl moiety of this compound is derived from serine, not acetyl-serine . This compound can be synthesized in a non-enzymic pyridoxal-metal ion system .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.18 g/mol . It has a density of 1.4±0.1 g/cm³ . The boiling point of this compound is 472.2±55.0 °C at 760 mmHg . It has a molar refractivity of 45.9±0.3 cm³ .
Scientific Research Applications
Growth Stimulation in Plants : Lathyrine has been observed to stimulate the growth of soybean callus tissue by promoting cell division, indicating its potential use in plant growth and agriculture (Purse, Lee, & Pryce, 1985).
Biosynthesis Pathway : Research has shown that the biosynthesis of this compound in seedlings of Lathyrus tingitanus L. is stimulated by uracil. This finding is crucial for understanding the metabolic pathways in plants that produce this compound (Brown & Al-Baldowi, 1977).
Preparation and Properties : A method has been detailed for the isolation of this compound from seeds of Lathyrus tingitanus, along with insights into its properties and non-toxic nature at certain dose levels in animals (Ramachandran & Rao, 1964).
Presence in Seeds : The occurrence of 2-amino-4-carboxypyrimidine, a precursor of this compound, in the seeds of Lathyrus tingitanus reinforces the understanding of this compound's biosynthetic pathway (Brown, 1996).
Enzymatic Activity : Studies on this compound synthase, the enzyme catalyzing its formation, reveal its properties and requirements, such as dependency on pyridoxal 5-monophosphate. This knowledge is vital for biotechnological applications involving this compound (Brown & Mohamad, 1994).
Microbiological Transformation : Research on the transformation of this compound by soil microorganisms highlights the chemical nature of the compounds formed, which is important for understanding its environmental impact and potential applications in bioremediation or soil science (Shvachkin, Duntse, Korshunova, & Vitol, 1968).
Role in Toxic Syndromes : Lathyrus species, which produce this compound, are known to induce toxic syndromes. Understanding the structure and biosynthesis of lathyrogens, including this compound, is crucial for addressing these health issues (Bell, 1981).
Properties
IUPAC Name |
(2S)-2-amino-3-(2-aminopyrimidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c8-5(6(12)13)3-4-1-2-10-7(9)11-4/h1-2,5H,3,8H2,(H,12,13)(H2,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRGSTWGMWYHBN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1C[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156783 | |
| Record name | Lathyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13089-99-1 | |
| Record name | Lathyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13089-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lathyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013089991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lathyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)












